Engineering Conformational Rigidity: A Comprehensive Technical Guide to tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate
Engineering Conformational Rigidity: A Comprehensive Technical Guide to tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate
Executive Summary: The Spirocyclic Advantage in Therapeutics
In the relentless pursuit of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, modern medicinal chemistry has increasingly pivoted away from planar, sp2 -hybridized aromatic rings toward structurally complex, sp3 -rich architectures[1]. This paradigm shift—often termed "escaping flatland"—is driven by the need to improve aqueous solubility, reduce off-target promiscuity (such as hERG liability), and access novel 3D chemical space[1].
Among these advanced architectures, tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate has emerged as a privileged building block. By fusing an azetidine ring with a cyclopentanone ring via a single quaternary spiro carbon, this scaffold provides a rigid, orthogonal projection of exit vectors. The presence of the orthogonal Boc-protected nitrogen and the highly reactive 5-oxo group allows drug development professionals to construct conformationally locked hinge-binding modules with exceptional precision.
Molecular Architecture & Physicochemical Profiling
The 2-azaspiro[3.4]octane core is characterized by its inherent ring strain and strict geometric boundaries. The 5-oxo modification places a ketone directly adjacent to the spirocyclic center. This proximity creates a highly specific steric environment that can be exploited to drive diastereoselective nucleophilic additions or reductive aminations.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate |
| CAS Number | 1581683-57-9[2] |
| Molecular Formula | C12H19NO3[2] |
| Molecular Weight | 225.28 g/mol [2] |
| SMILES String | CC(C)(C)OC(=O)N1CC2(C1)CCCC2=O[2] |
| Topological Polar Surface Area (TPSA) | 46.6 Ų[2] |
| Typical Purity | ≥97%[3] |
| Storage Conditions | 2-8 °C (Sealed, Dry)[3] |
Synthetic Methodologies & Mechanistic Pathways
The true value of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate lies in its synthetic versatility. The 5-oxo group serves as an electrophilic hub, while the Boc group provides orthogonal protection, allowing for aggressive downstream transformations without compromising the azetidine nitrogen.
Fig 1. Divergent synthetic functionalization workflow of the 5-oxo-2-azaspiro[3.4]octane scaffold.
Self-Validating Experimental Protocol: Synthesis of Vinyl Boronate Esters
Objective: To convert the 5-oxo group into a versatile cross-coupling precursor (vinyl boronate), a critical step in synthesizing rigidified spacers for targeted inhibitors[4].
Step 1: Regioselective Kinetic Enolization and Triflation
-
Preparation: Flame-dry a Schlenk flask and charge it with tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 equiv) dissolved in anhydrous THF (0.2 M). Cool the system to -78 °C under an argon atmosphere. Causality: The spirocyclic core is sensitive to ring-opening under harsh basic conditions at elevated temperatures. Maintaining -78 °C ensures strict kinetic control over the enolization process.
-
Deprotonation: Add Potassium hexamethyldisilazide (KHMDS, 1.2 equiv, 1.0 M in THF) dropwise over 15 minutes. Stir for 1 hour. Causality: The bulky KHMDS selectively deprotonates the less hindered C6 position. Because C4 is the quaternary spiro center lacking α -protons, the intrinsic steric bias guarantees a single regioisomeric kinetic enolate, eliminating the need for complex separation techniques.
-
Electrophilic Trapping: Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent, 1.1 equiv) in THF dropwise. Causality: Comins' reagent is chosen over triflic anhydride because it is a milder, crystalline triflyl source that prevents the degradation of the acid-sensitive Boc protecting group.
-
Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc 3:1, KMnO4 stain). Upon consumption of the starting material, quench cold with saturated aqueous NH4Cl . Extract with EtOAc, dry over Na2SO4 , and concentrate. The crude enol triflate must be verified via LC-MS (identifying the [M+H−tBu]+ fragment) before proceeding.
Step 2: Palladium-Catalyzed Miyaura Borylation
-
Reaction Assembly: In a pressure vial, combine the crude enol triflate (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), and KOAc (3.0 equiv) in anhydrous 1,4-dioxane[4].
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Degas the mixture via three freeze-pump-thaw cycles. Causality: The bidentate dppf ligand suppresses competitive β -hydride elimination, a common failure mode in spirocyclic cross-couplings. Degassing is critical to prevent the oxidation of the palladium(0) active species.
-
Heating & Validation: Heat to 80 °C for 12 hours. Monitor via LC-MS. Upon completion, filter the mixture through a Celite pad to remove palladium black. Purify via silica gel chromatography to isolate the spirocyclic vinyl boronate ester.
Applications in Targeted Therapeutics
The unique vectorial projection of the 2-azaspiro[3.4]octane system has made it a cornerstone in the development of next-generation inhibitors targeting complex biological pathways.
-
Werner Syndrome Helicase (WRN) Inhibition: WRN is a RecQ-like type 3 DNA helicase that has emerged as a highly promising synthetic lethal target for tumors with microsatellite instability-high (MSI-H) signatures[4]. The spirocyclic scaffold acts as a conformationally locked hinge-binding module. By projecting functional groups out of the 5-position, medicinal chemists can achieve deep pocket penetration, while the (eventually deprotected) azetidine nitrogen forms critical salt bridges with aspartate residues in the WRN active site[4].
-
KRAS G12D Allosteric Modulation: Unlike KRAS G12C, the G12D mutant lacks a nucleophilic cysteine, rendering traditional covalent inhibition ineffective[5]. To target the active GTP-bound state, inhibitors must exploit shallow allosteric pockets. The spirocyclic rigidity of 5-oxo-2-azaspiro[3.4]octane derivatives minimizes the entropic penalty of binding, allowing for the precise spatial alignment of effector-blocking moieties that disrupt MAPK signaling[5].
-
TDO2 and IDO1 Inhibition: In immuno-oncology, blocking the kynurenine pathway via TDO2/IDO1 inhibition restores T-cell activity. The spirocyclic ketone is utilized as an electrophilic hub to condense with complex aldehydes (e.g., trityl-protected imidazoles), yielding potent immunomodulators[6].
Fig 2. Mechanistic signaling blockade by 2-azaspiro[3.4]octane-derived targeted therapeutics.
Conclusion
tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate represents a masterclass in modern scaffold design. By combining the high Fsp3 character of a spirocycle with the orthogonal reactivity of a protected amine and a sterically biased ketone, it empowers researchers to construct highly specific, conformationally rigid therapeutics. Whether targeting the synthetic lethality of WRN helicase or the elusive allosteric pockets of KRAS G12D, this building block is indispensable for escaping flatland and achieving vectorial precision in drug discovery.
References
[2] Title: Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate - PubChem Source: nih.gov URL:[Link]
[4] Title: WO2025137640A1 - Azaspiro wrn inhibitors - Google Patents Source: google.com URL:
[6] Title: WO2019005559A1 - Tdo2 and ido1 inhibitors - Google Patents Source: google.com URL:
[5] Title: WO2024192424A1 - Kras modulators and uses thereof - Google Patents Source: google.com URL:
[1] Title: Facile synthesis of 2-azaspiro[3.4]octane - RSC Publishing Source: rsc.org URL:[Link]
Sources
- 1. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate | C12H19NO3 | CID 90046547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate | 1581683-57-9 [sigmaaldrich.com]
- 4. WO2025137640A1 - Azaspiro wrn inhibitors - Google Patents [patents.google.com]
- 5. WO2024192424A1 - Kras modulators and uses thereof - Google Patents [patents.google.com]
- 6. WO2019005559A1 - Tdo2 and ido1 inhibitors - Google Patents [patents.google.com]
